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molecular formula C12H11Cl2NO B8794737 4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

4-(3,4-Dichlorophenyl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No. B8794737
M. Wt: 256.12 g/mol
InChI Key: DSUHBMUMEBJIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07635715B2

Procedure details

3,4-Dichlorophenylacetonitrile (10.00 g, 53.8 mmol) and bis(2-bromoethyl)ether (12.5 g, 53.8 mmol) were dissolved in ether and added dropwise via addition funnel to a suspension of NaH (60% dispersion in mineral oil; 6.45 g, 161 mmol) in 1-methylpyrrolidone (108 mL) at 0° C. The reaction mixture was stirred at 0° C. for 1 hour and was then allowed to warm to ambient temperature. The reaction was then quenched with water. 5N HCl was added, and the reaction mixture was diluted with 200 mL of diethyl ether, added to a separatory funnel, washed 2 times with 100 mL of ether, separated, dried over Na2SO4, and concentrated in vacuo to give the purified title compound (7.97 g) after flash chromatography.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
6.45 g
Type
reactant
Reaction Step Two
Quantity
108 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#[N:11])[CH:5]=[CH:6][C:7]=1[Cl:8].Br[CH2:13][CH2:14][O:15][CH2:16][CH2:17]Br.[H-].[Na+]>CCOCC.CN1CCCC1=O>[Cl:1][C:2]1[CH:3]=[C:4]([C:9]2([C:10]#[N:11])[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH:5]=[CH:6][C:7]=1[Cl:8] |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)CC#N
Name
Quantity
12.5 g
Type
reactant
Smiles
BrCCOCCBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
6.45 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
108 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction was then quenched with water
ADDITION
Type
ADDITION
Details
5N HCl was added
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with 200 mL of diethyl ether
ADDITION
Type
ADDITION
Details
added to a separatory funnel
WASH
Type
WASH
Details
washed 2 times with 100 mL of ether
CUSTOM
Type
CUSTOM
Details
separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the
CUSTOM
Type
CUSTOM
Details
purified title compound (7.97 g) after flash chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC=1C=C(C=CC1Cl)C1(CCOCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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